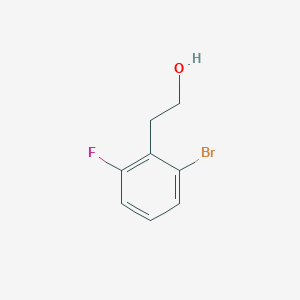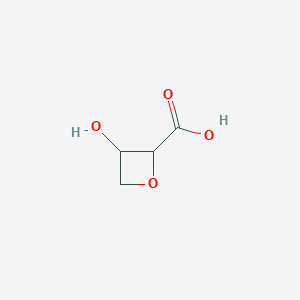
3-Hydroxy-2-oxetanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-oxetanecarboxylic Acid is a derivative of 3-Oxetanecarboxylic Acid. It is a four-membered ring compound containing an oxetane ring with a hydroxyl group and a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-oxetanecarboxylic Acid typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization through C-O bond formation. This can be achieved via epoxide ring opening followed by ring closure . Another method involves the electrophilic halocyclization of alcohols .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized to yield the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-2-oxetanecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-oxetanecarboxylic Acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various complex molecules and as an intermediate in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry.
Industry: It is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-oxetanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It can also interact with cellular receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
3-Oxetanecarboxylic Acid: A precursor and closely related compound.
2-Methyleneoxetanes: Compounds with similar ring structures but different functional groups.
Azetidine Carboxylic Acids: Four-membered ring compounds containing nitrogen instead of oxygen.
Uniqueness: 3-Hydroxy-2-oxetanecarboxylic Acid is unique due to its specific combination of a hydroxyl group and a carboxylic acid group on the oxetane ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C4H6O4 |
|---|---|
Peso molecular |
118.09 g/mol |
Nombre IUPAC |
3-hydroxyoxetane-2-carboxylic acid |
InChI |
InChI=1S/C4H6O4/c5-2-1-8-3(2)4(6)7/h2-3,5H,1H2,(H,6,7) |
Clave InChI |
KVKYXYVXXQIPAI-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(O1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


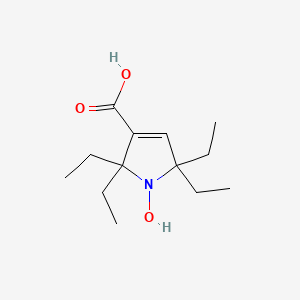
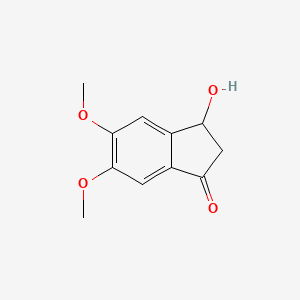

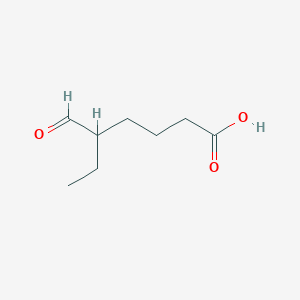
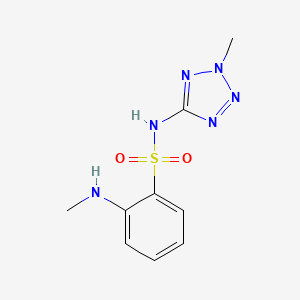

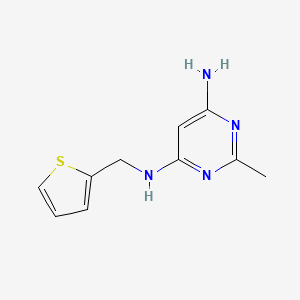
palladium(II)](/img/structure/B13437892.png)
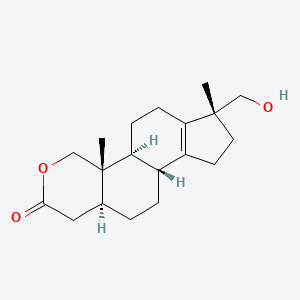


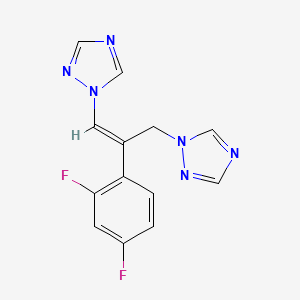
![[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13437910.png)
